molecular formula C29H32O11 B12332863 Cordyanhydride B

Cordyanhydride B

Cat. No.: B12332863
M. Wt: 556.6 g/mol
InChI Key: PHRCULZLDFTOFU-BQYQJAHWSA-N
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Preparation Methods

Cordyanhydride B is typically isolated from endophytic fungi through a series of extraction and purification processes. The fungi are cultured, and the metabolites are extracted using organic solvents. The crude extract is then subjected to chromatographic techniques to isolate this compound .

In terms of synthetic routes, the preparation of this compound involves the use of specific fungal strains that produce this compound as a secondary metabolite. The reaction conditions for its synthesis include maintaining optimal growth conditions for the fungi, such as temperature, pH, and nutrient availability . Industrial production methods are still under research, but scaling up the fermentation process and optimizing extraction techniques are key areas of focus.

Chemical Reactions Analysis

Cordyanhydride B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

One of the major products formed from these reactions is the hydroxy derivative of this compound, which is obtained through selective reduction. Additionally, substitution reactions involving nucleophiles can lead to the formation of various substituted derivatives of this compound .

Scientific Research Applications

Cordyanhydride B has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

In biology and medicine, this compound has shown promising antifungal and cytotoxic activities. It has been tested against various pathogenic fungi and cancer cell lines, demonstrating significant inhibitory effects . This makes it a potential candidate for developing new antifungal agents and anticancer drugs.

In the industrial sector, this compound is explored for its potential use in the development of bioactive coatings and materials. Its ability to inhibit microbial growth makes it suitable for applications in food packaging and medical devices .

Mechanism of Action

The mechanism of action of Cordyanhydride B involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses . By inhibiting PDE4, this compound can reduce inflammation and exhibit anti-inflammatory effects.

Additionally, this compound has been shown to interfere with the cell membrane integrity of pathogenic fungi, leading to cell death. This antifungal mechanism involves the disruption of membrane function and the inhibition of essential cellular processes .

Comparison with Similar Compounds

Cordyanhydride B is structurally similar to other polyketide derivatives, such as cordyanhydride A and maleicanhydridane . These compounds also contain acid anhydride moieties and exhibit similar biological activities. this compound is unique due to its specific arrangement of functional groups and its higher potency in certain biological assays.

Other similar compounds include stachylines H-J, which are hydroxyphenylacetic acid derivatives with related structures . While these compounds share some structural features with this compound, they differ in their biological activities and specific applications.

Properties

Molecular Formula

C29H32O11

Molecular Weight

556.6 g/mol

IUPAC Name

3-[4-[2-[[4-[2-[[4-[(E)-but-1-enyl]-2,5-dioxofuran-3-yl]methyl]butyl]-2,5-dioxofuran-3-yl]methyl]butyl]-2,5-dioxofuran-3-yl]propanoic acid

InChI

InChI=1S/C29H32O11/c1-4-7-8-17-19(26(34)38-24(17)32)11-15(5-2)13-21-22(29(37)40-28(21)36)14-16(6-3)12-20-18(9-10-23(30)31)25(33)39-27(20)35/h7-8,15-16H,4-6,9-14H2,1-3H3,(H,30,31)/b8-7+

InChI Key

PHRCULZLDFTOFU-BQYQJAHWSA-N

Isomeric SMILES

CC/C=C/C1=C(C(=O)OC1=O)CC(CC)CC2=C(C(=O)OC2=O)CC(CC)CC3=C(C(=O)OC3=O)CCC(=O)O

Canonical SMILES

CCC=CC1=C(C(=O)OC1=O)CC(CC)CC2=C(C(=O)OC2=O)CC(CC)CC3=C(C(=O)OC3=O)CCC(=O)O

Origin of Product

United States

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